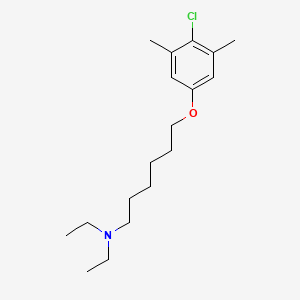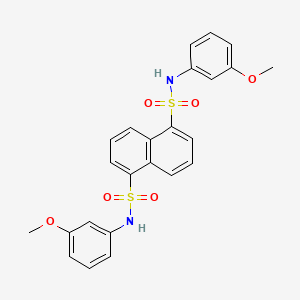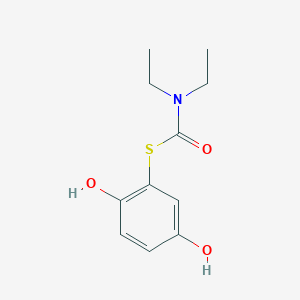![molecular formula C15H21FN2O B5179651 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine, also known as FPEA, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential pharmacological properties. FPEA belongs to the class of piperidine derivatives that have been studied for their therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is not fully understood, but it is believed to act as a modulator of the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. The compound has also been shown to improve cognitive function and memory in animal models. 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine has been found to modulate the levels of neurotransmitters in the brain, leading to its potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is its relatively simple synthesis method, which makes it easy to obtain for research purposes. The compound has also shown promising results in preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is its limited availability and lack of clinical studies, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine. One direction could be to study the compound's potential therapeutic applications in other diseases such as schizophrenia and bipolar disorder. Another direction could be to investigate the compound's safety and efficacy in clinical trials. Additionally, further research could be conducted to elucidate the mechanism of action of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine and its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine, or 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine, is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The compound's mechanism of action is not fully understood, but it is believed to modulate the levels of neurotransmitters in the brain. Further research is needed to determine the safety and efficacy of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine in humans and to elucidate its mechanism of action.
合成法
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone and 1-methyl-4-piperidone in the presence of reducing agents and solvents. The resulting product is then subjected to acetylation to obtain 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine.
科学的研究の応用
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the levels of neurotransmitters in the brain.
特性
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-12(19)18-10-7-15(8-11-18)17-9-6-13-2-4-14(16)5-3-13/h2-5,15,17H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTFWXJNAQEAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)

![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)



![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)